Methyl 3-bromo-4-fluoro-5-nitrobenzoate
Overview
Description
“Methyl 3-bromo-4-fluoro-5-nitrobenzoate” is a chemical compound with the CAS Number: 1403483-79-3 . It has a molecular weight of 278.03 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Crystallographic and Electronic Structure Studies
Methyl 3-bromo-4-fluoro-5-nitrobenzoate, as part of the benzoic acid derivatives family, has been subject to crystallographic study using X-ray powder diffraction. This research, which included compounds like 4-bromo-2 nitrobenzoic acid, focused on understanding the crystal structures and electronic structures of these derivatives. The study revealed insights into the nature of intermolecular interactions and molecular electrostatic potential (MEP) surface calculations, contributing to our understanding of the electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).
Synthesis of Key Intermediates in Chemical Reactions
In the synthesis of complex chemical compounds, such as chlorantraniliprole, derivatives of benzoic acid like 3-Methyl-2-nitrobenzoic acid are used as starting materials. These intermediates undergo various reactions including esterification, reduction, and chlorination, demonstrating the role of these compounds in synthesizing target products (Chen, Li, & Jie, 2010).
Catalytic Oxidation Studies
Another application is found in the synthesis of 3-Methyl-4-nitrobenzoic acid via catalytic oxidation with molecular oxygen. This process involves the use of cobalt acetate as a catalyst, with the addition of sodium bromide significantly increasing the yield. This research contributes to the field of catalytic oxidation processes and the efficient synthesis of benzoic acid derivatives (Yueqin & Qiu, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing thoroughly after handling .
Mechanism of Action
Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a chemical compound with the molecular formula C8H5BrFNO4 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound contains a nitro group, which can undergo various reactions . These reactions may play a role in its interaction with its targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dry room at normal temperature . .
Properties
IUPAC Name |
methyl 3-bromo-4-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZMPJUTRQPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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